Dienestrol

Catalog No.
S1483709
CAS No.
13029-44-2
M.F
C18H18O2
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dienestrol

CAS Number

13029-44-2

Product Name

Dienestrol

IUPAC Name

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+

InChI Key

NFDFQCUYFHCNBW-SCGPFSFSSA-N

SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O

Solubility

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS .
SOL IN FIXED OILS.

Synonyms

4,4'-(Diethylideneethylene)diphenol, Dienestrol, Dienestrol, (E,E)-Isomer, Dienestrol, (Z,E)-Isomer, Dienestrol, (Z,Z)-Isomer, Dienoestrol, Oestrasid, Ortho Dienestrol, Synestrol

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O

Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O
  • Prostate cancer

    Early studies in the 1940s and 1950s suggested Dienestrol might shrink prostate tumors and alleviate symptoms. However, later research revealed its ineffectiveness and identified severe side effects, leading to its abandonment for this purpose [Source: National Cancer Institute ].

  • Breast cancer

    Similar to prostate cancer, Dienestrol was initially explored in the 1940s as a potential treatment for breast cancer. However, concerns regarding its safety and lack of long-term efficacy led to the discontinuation of its use in this context [Source: Journal of Clinical Oncology ].

Current Research Status

Dienestrol is not currently used in any approved medical treatments or ongoing clinical trials due to its significant safety concerns. Extensive research has documented its association with various adverse effects, including:

  • Increased risk of cancer

    Studies have linked Dienestrol exposure to an increased risk of developing liver cancer, vaginal cancer, and endometrial cancer [Source: International Agency for Research on Cancer ].

  • Severe cardiovascular complications

    Dienestrol has been linked to an increased risk of blood clots, stroke, and heart attack [Source: Maturitas ].

  • Other adverse effects

    Additional reported side effects of Dienestrol include nausea, vomiting, fluid retention, and liver damage [Source: RxList ].

Dienestrol, also known as 4,4'-dihydroxy-γ,δ-diphenyl-β,δ-hexadiene, is a synthetic non-steroidal estrogen that belongs to the stilbestrol group. It was introduced in the United States in 1947 and has been utilized for treating menopausal symptoms and certain cancers, including prostate cancer. The compound exhibits significant affinity for estrogen receptors, with approximately 223% and 404% of the affinity of estradiol at estrogen receptor alpha and beta, respectively . The chemical formula for dienestrol is C₁₈H₁₈O₂, and it has a molecular weight of approximately 266.34 g/mol .

Dienoestrol acts as an estrogen agonist by binding to estrogen receptors (ERα and ERβ) in the body. This binding triggers a cascade of cellular events that mimic the effects of natural estradiol, including promoting tissue growth in estrogen-responsive organs [, ]. However, dienoestrol has a higher affinity for these receptors compared to estradiol, leading to potentially stronger and more prolonged effects [].

Toxicity:

Dienoestrol has been associated with several serious side effects, including an increased risk of developing cancer, blood clots, and liver problems. Studies have linked exposure to dienoestrol in utero to vaginal adenocarcinoma in offspring []. Due to these safety concerns, dienoestrol has been withdrawn from clinical use in most countries.

Typical of phenolic compounds. It can undergo oxidation and nucleophilic substitution due to its hydroxyl groups. Notably, dienestrol can react with electrophiles and form adducts. For instance, in the presence of certain metabolic intermediates like diethylstilbestrol quinone, dienestrol can be identified as a reaction product . Its reactivity also includes interactions with thiol-containing compounds through Michael addition mechanisms.

As a non-steroidal estrogen, dienestrol exerts its biological effects by binding to estrogen receptors within target cells. This binding initiates or enhances gene transcription related to protein synthesis, influencing various physiological processes such as reproductive functions and bone density maintenance. Dienestrol has been shown to activate transcriptional activity in several pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), which plays a role in inflammation and cancer progression .

Dienestrol can be synthesized through several methods:

  • Diels-Alder Reaction: A classic approach involves the Diels-Alder reaction between appropriate diene and dienophile precursors.
  • Alkylation Reactions: Alkylation of phenolic compounds can yield dienestrol derivatives.
  • Reduction Reactions: Reduction of certain stilbene derivatives can also produce dienestrol.

These methods highlight the versatility in synthesizing dienestrol from simpler organic compounds .

Dienestrol has various applications in medicine and research:

  • Hormone Replacement Therapy: It is used to alleviate menopausal symptoms due to its estrogenic properties.
  • Cancer Treatment: Investigated for rectal administration in prostate cancer treatment.
  • Research Tool: Dienestrol serves as a model compound for studying estrogen receptor interactions and mechanisms of action in biological systems .

Studies have indicated that dienestrol can interact with other pharmacological agents. For instance, it may enhance the thrombogenic activities of certain medications like cilgavimab . Additionally, its interactions with various signaling pathways underscore its potential effects on cell proliferation and apoptosis in hormone-sensitive tissues.

Dienestrol shares structural similarities with several other compounds within the stilbestrol class and broader categories of estrogens. Here are some comparable compounds:

Compound NameStructural CharacteristicsUnique Features
DiethylstilbestrolTwo ethyl groups attached to stilbeneHistorically used but linked to carcinogenic effects
EstradiolA natural steroid hormonePrimary female sex hormone with diverse physiological roles
TamoxifenSelective estrogen receptor modulatorUsed primarily as an anti-estrogen in breast cancer therapy
RaloxifeneSelective estrogen receptor modulatorUsed for osteoporosis prevention

Dienestrol is unique due to its synthetic origin and specific receptor affinities that differentiate it from natural estrogens like estradiol . Its distinct structure allows for unique interactions with estrogen receptors compared to other synthetic or natural estrogens.

Evolution of Stilbestrol-Based Estrogen Analogues in Pharmaceutical Research

The development of synthetic estrogens represented a significant advancement in pharmaceutical research during the early 20th century. Dienestrol emerged as part of a family of synthetic nonsteroidal estrogens that includes diethylstilbestrol (DES) and hexestrol. These compounds were developed through pioneering work in steroid chemistry, offering alternatives to naturally occurring estrogens with improved bioavailability and pharmacological properties.

The story of dienestrol begins with the groundbreaking research conducted by E.C. Dodds and his associates in 1938, who were working at the Middlesex Hospital in London. This research followed the first synthesis of artificial estrogen by Cook and associates in 1933. Dodds, along with Robinson of Oxford, investigated various combinations of substituted stilbenes and discovered that the diethyl derivative (diethylstilbestrol) demonstrated the highest efficacy.

Although dienestrol was synthesized and described by Dodds and colleagues in 1938, clinical evaluation of the compound was not undertaken until 1942 when Barnes conducted the first systematic assessment of its therapeutic potential. This delay between synthesis and clinical application was not uncommon for pharmaceutical compounds during this period, as rigorous testing protocols were still evolving.

The development timeline for stilbestrol-based estrogens reveals an interesting progression:

YearDevelopmentResearchersSignificance
1933First artificial estrogen synthesizedCook and associatesPioneered synthetic estrogen research
1938Synthesis of DES, dienestrol, and hexestrolDodds, Robinson, et al.Introduced orally effective synthetic estrogens
1942First clinical evaluation of dienestrolBarnesValidated therapeutic potential
1947FDA approval of DES-Established clinical use for preventing miscarriages
1948Introduction of dienestrol in France as Cycladiene-Expanded international availability

By the late 1940s, dienestrol had established itself in the pharmaceutical market, with various brand names including Dienoestrol, Denestrolin, and Dienol. In France, it was marketed as Cycladiene beginning in 1948, while in the United States, it was introduced in 1947 by Schering under the brand name Synestrol. The development of these synthetic estrogens represented a significant advancement in hormone therapy, providing compounds that were cheaper to produce, more stable, and effective when administered orally compared to natural estrogens.

Methodological Advancements in Dienestrol Synthesis (Diels-Alder Reaction, Structural Modifications)

The synthesis of dienestrol has evolved significantly since its initial development, with various methodologies employed to optimize yield, purity, and isomeric control. One of the most important characteristics of dienestrol is its chemical structure, which features a stilbene core with two hydroxyl groups. Unlike diethylstilbestrol (DES), dienestrol contains conjugated double bonds that contribute to its unique pharmacological profile.

A significant advancement in dienestrol chemistry has been the application of the Diels-Alder cycloaddition reaction, which has enabled the synthesis of structurally modified analogues with controlled stereochemistry. Research has demonstrated that Diels-Alder cycloaddition reactions between dienestrol or its diacetate and various dienophiles yield adducts representing 4,4'-stilbenediols with obligate cis configuration. These reactions employ dienophiles such as:

  • Maleic anhydride
  • 4-phenyl-1,2,4-triazoline-3,5-dione
  • Dimethyl maleate
  • 1,4-naphthoquinone
  • Tetracyanoethylene

The structures and stereochemistry of these Diels-Alder adducts have been established through detailed interpretation of their NMR and mass spectra. This approach is particularly valuable as it allows for the creation of cis-stilbenes that can undergo photocyclization to form dihydrophenanthrenes without interference from trans-stilbene isomers, achieving quantum yields exceeding 0.85.

For the synthesis of hydroxylated derivatives of dienestrol, a method using 2-iodoxybenzoic acid (IBX) has proven effective. This approach is particularly relevant for synthesizing catechol derivatives of synthetic estrogens. Since dienestrol contains two identical phenolic rings, protection of one ring is necessary for the synthesis of monocatechols. The process involves:

  • Protection of one phenol ring as a methyl ether
  • Treatment with stoichiometric amounts of IBX for 1 hour
  • Reduction with 1M aqueous ascorbic acid to obtain the corresponding catechols with yields exceeding 70%
  • Removal of the protected methoxy groups using boron tribromide in dichloromethane

This method has been validated as highly efficient for the preparative-scale synthesis of catechols of both natural and synthetic estrogens, including dienestrol.

Another significant synthetic approach involves the McMurry coupling reaction, which has been employed in the preparation of tri- and tetra-arylethylene analogues structurally related to dienestrol. This reaction involves:

  • Preparation of requisite ketones through treatment of appropriate aldehydes with organometallic reagents
  • Oxidation of secondary alcohols using pyridinium chlorochromate (PCC)
  • Low valent titanium (LVT) induced reductive deoxygenation of carbonyls to olefins

These methodological advancements have not only improved the efficiency of dienestrol synthesis but also enabled the creation of structural analogues with potentially enhanced therapeutic properties or reduced side effects.

Comparative Analysis of Synthetic Pathways for Diethylstilbestrol Derivatives

The synthetic estrogens dienestrol, diethylstilbestrol (DES), and hexestrol share structural similarities but exhibit distinct properties due to subtle differences in their chemical structures. Understanding the relationships between these compounds is crucial for comprehending their metabolic pathways and biological activities.

Dienestrol bears a close structural relationship to DES but contains conjugated double bonds that distinguish it from both DES and hexestrol. Interestingly, dienestrol can be formed as a metabolite of DES through oxidative metabolism. This metabolic relationship has significant implications for understanding the pharmacokinetics and pharmacodynamics of these compounds in vivo.

The comparative binding affinities of these synthetic estrogens to estrogen receptors (ERs) provide insight into their relative potencies:

CompoundER-α Binding Affinity (relative to estradiol)ER-β Binding Affinity (relative to estradiol)Reference
DienestrolHigh position in binding hierarchyHighest position in binding hierarchy
DiethylstilbestrolHighest for ER-αThird position after dienestrol and 4-OH-tamoxifen
HexestrolThird position after DESFourth position after dienestrol, 4-OH-tamoxifen, and DES
17β-estradiol (natural estrogen)Reference standard (100%)Reference standard (100%)

Research has demonstrated that dienestrol exhibits particularly high binding affinity for estrogen receptors, especially ER-β, where it ranks highest among compared compounds. For the ER-α receptor, dienestrol has approximately 223% of the affinity of estradiol, while for ER-β, it demonstrates approximately 404% of estradiol's affinity. These binding characteristics help explain the potent estrogenic effects of dienestrol even at relatively low doses.

The oxidative metabolism pathways of synthetic estrogens like hexestrol and dienestrol have been investigated to identify potential reactive intermediates. Studies have shown that these compounds undergo biotransformation processes that may include:

  • Hydroxylation of aromatic rings
  • Conjugation reactions (primarily glucuronidation)
  • Oxidation reactions

In terms of chemical synthesis, all three compounds—dienestrol, DES, and hexestrol—can be prepared from anethole, which itself exhibits weak estrogenic activity. The synthetic pathway proceeds as follows:

  • Demethylation of anethole to form anol
  • Spontaneous dimerization of anol to form dianol and hexestrol
  • Structural modification of hexestrol to synthesize DES
  • Oxidative conversion of DES can yield dienestrol

The isomeric nature of dienestrol adds another layer of complexity to its chemistry and biological activity. Three isomeric forms have been identified:

  • Dienestrol (unspecified) - CAS 84-17-3
  • E,E-Dienestrol - CAS 13029-44-2
  • Z,Z-Dienestrol - CAS 35495-11-5

The stereochemistry of these isomers significantly influences their biological activity and receptor binding characteristics. X-ray crystallography has shown that the molecular dimensions of DES are almost identical to those of estradiol, particularly regarding the distance between terminal hydroxyl groups. Similar structural relationships likely exist for dienestrol, explaining its high receptor binding affinity despite its nonsteroidal nature.

The dosages employed in clinical applications reflect the relative potencies of these synthetic estrogens:

EstrogenRouteTypical DosageApplication
DienestrolOral5 mg/dayCancer treatment
DiethylstilbestrolOral1-3 mg/dayCancer treatment
HexestrolOral5 mg/dayCancer treatment
EstradiolOral1-2 mg 3x/dayCancer treatment

This comparative analysis demonstrates that while dienestrol, DES, and hexestrol share similar synthetic origins and structural characteristics, they possess distinctive properties that influence their metabolism, receptor binding, and therapeutic applications. The evolution of synthetic methodologies has enabled improved production of these compounds and facilitated the development of derivatives with potentially enhanced therapeutic profiles.

Ligand-Receptor Binding Dynamics: Estrogen Receptor Alpha vs. Estrogen Receptor Beta Affinity Profiling

Dienestrol demonstrates remarkable binding affinity characteristics that differentiate it from other estrogenic compounds through its preferential interaction with estrogen receptor subtypes [8] [13]. Competitive binding analyses reveal that dienestrol exhibits approximately 223% of the binding affinity of 17β-estradiol for estrogen receptor alpha and approximately 404% of the binding affinity for estrogen receptor beta, indicating significantly higher affinity than the natural hormone for both receptor subtypes [8] [18].

The compound displays a distinctive selectivity profile, showing approximately 1.8-fold preferential binding for estrogen receptor beta over estrogen receptor alpha [8] [18]. This selectivity pattern places dienestrol among the estrogen receptor beta-preferential compounds, contrasting with many synthetic estrogens that typically favor estrogen receptor alpha [8] [13]. In comparative binding studies using competitive equilibrium binding assays, dienestrol ranks third in affinity for estrogen receptor alpha after diethylstilbestrol and hexestrol, but achieves the highest binding affinity for estrogen receptor beta among tested compounds [8] [13].

ParameterValueReference
Molecular FormulaC₁₈H₁₈O₂ [16] [17]
Molecular Weight (Da)266.34 [16] [17]
Estrogen Receptor Alpha Binding Affinity~223% (relative to estradiol) [8] [18]
Estrogen Receptor Beta Binding Affinity~404% (relative to estradiol) [8] [18]
Estrogen Receptor Alpha/Beta SelectivityEstrogen Receptor Beta-preferential (~1.8-fold) [8] [18]
Binding Rank (Estrogen Receptor Alpha)3rd (after diethylstilbestrol, hexestrol) [8] [13]
Binding Rank (Estrogen Receptor Beta)1st (highest affinity) [8] [13]

The binding kinetics of dienestrol follow classical ligand-receptor interaction principles, involving initial association followed by conformational changes in the receptor structure [6] [28]. Saturation binding analysis demonstrates that dienestrol exhibits high-affinity binding with dissociation constants in the nanomolar range, consistent with potent estrogenic activity [2] [3]. The ligand-receptor binding dynamics involve specific molecular contacts within the ligand-binding domain of both estrogen receptor subtypes, with the phenolic hydroxyl groups of dienestrol playing crucial roles in maintaining receptor-ligand stability [28] [35].

Competitive binding studies using radiolabeled 17β-estradiol reveal that dienestrol displaces the natural hormone in a concentration-dependent manner, with Hill coefficients indicating cooperative binding interactions [2] [3]. The association rate constants for dienestrol binding to estrogen receptors demonstrate rapid equilibrium achievement, typically within minutes of ligand exposure [22] [29]. Dissociation kinetics show that dienestrol forms relatively stable complexes with both receptor subtypes, though the stability differs between estrogen receptor alpha and estrogen receptor beta [29] [34].

Transcriptional Regulation Through Genomic Signaling Pathways

Dienestrol mediates transcriptional regulation through classical genomic pathways involving direct estrogen receptor interactions with estrogen response elements and indirect mechanisms involving protein-protein interactions with other transcription factors [5] [12]. Upon binding to estrogen receptors, dienestrol induces conformational changes that promote receptor dimerization and nuclear translocation, enabling DNA binding and transcriptional activation [15] [30].

The compound demonstrates differential transcriptional activities between estrogen receptor subtypes, with estrogen receptor beta showing enhanced responsiveness compared to estrogen receptor alpha [8] [31]. This differential activity correlates with the binding affinity preferences and suggests that dienestrol may function as a selective estrogen receptor beta modulator in certain cellular contexts [24] [25]. Transcriptional activation studies using reporter gene assays reveal that dienestrol achieves significant gene expression induction, though with different potency profiles compared to 17β-estradiol [2] [35].

Direct genomic signaling involves dienestrol-bound estrogen receptors forming homodimers or heterodimers that bind to palindromic estrogen response elements in target gene promoters [15] [37]. The binding specificity to estrogen response elements shows high sequence dependence, with dienestrol-receptor complexes demonstrating enhanced affinity for certain estrogen response element variants [12] [15]. Chromatin immunoprecipitation studies indicate that dienestrol treatment results in increased estrogen receptor occupancy at estrogen response element-containing promoters [5] [27].

Indirect genomic signaling mechanisms involve dienestrol-activated estrogen receptors interacting with other DNA-bound transcription factors without direct DNA contact [5] [27]. The compound facilitates estrogen receptor interactions with specificity protein 1 transcription factors at guanine-cytosine-rich promoter elements, enabling transcriptional activation of genes lacking classical estrogen response elements [5] [27]. Additional protein-protein interactions occur with activating protein-1 complexes, nuclear factor kappa B, and signal transducer and activator of transcription proteins [5] [30].

Transcriptional MechanismEstrogen Receptor AlphaEstrogen Receptor BetaReference
Direct Estrogen Response Element BindingModerate ActivityEnhanced Activity [12] [15]
Specificity Protein 1 InteractionPresentEnhanced [5] [27]
Activating Protein-1 MediatedVariablePreferential [5] [30]
Chromatin RemodelingStandardEnhanced [5] [15]

Coactivator recruitment represents a critical component of dienestrol-mediated transcriptional regulation, with the compound influencing the assembly of transcriptional machinery complexes [12] [31]. Steroid receptor coactivator proteins show differential recruitment patterns depending on the estrogen receptor subtype and the specific estrogen response element sequence context [12] [31]. The transcriptional activity of dienestrol involves cyclic adenosine monophosphate response element-binding protein and other secondary coactivators that amplify the initial receptor activation signal [5] [12].

Non-Genomic Signaling via G Protein-Coupled Estrogen Receptors

Dienestrol activates rapid, non-genomic signaling pathways through G protein-coupled estrogen receptor, also known as G protein-coupled receptor 30, which mediates membrane-initiated cellular responses independent of classical nuclear estrogen receptor mechanisms [11] [14]. This membrane receptor system enables dienestrol to trigger immediate cellular responses occurring within seconds to minutes of ligand exposure [26] [32].

G protein-coupled estrogen receptor activation by dienestrol initiates multiple downstream signaling cascades involving both G alpha s and G alpha i/o protein coupling mechanisms [14] [32]. The activated receptor stimulates adenylyl cyclase activity, leading to increased cyclic adenosine monophosphate levels and subsequent protein kinase A activation [26] [32]. Additionally, dienestrol binding triggers calcium mobilization through inositol trisphosphate-mediated calcium release from intracellular stores [11] [32].

The compound activates the epidermal growth factor receptor transactivation pathway through G protein-coupled estrogen receptor-mediated matrix metalloproteinase activation and heparin-binding epidermal growth factor release [14] [32]. This mechanism results in extracellular signal-regulated kinase phosphorylation and activation, leading to immediate early gene expression and cellular proliferation responses [32] [26]. Phosphatidylinositol 3-kinase/protein kinase B signaling pathways are also activated through dienestrol-G protein-coupled estrogen receptor interactions [14] [26].

Non-genomic signaling by dienestrol involves mitogen-activated protein kinase cascade activation, including p38 mitogen-activated protein kinase and c-Jun N-terminal kinase pathways [11] [32]. These rapid signaling events contribute to cellular responses such as vasodilation through nitric oxide synthase activation, smooth muscle cell proliferation, and cardioprotective effects [14] [32]. The temporal dynamics of these responses typically peak within 5-15 minutes of dienestrol exposure and can influence subsequent genomic responses [26] [32].

Signaling PathwayResponse TimePrimary EffectorsCellular OutcomeReference
Cyclic Adenosine Monophosphate/Protein Kinase A1-5 minutesAdenylyl CyclasePhosphorylation Events [26] [32]
Calcium MobilizationSecondsInositol TrisphosphateCalcium Release [11] [32]
Epidermal Growth Factor Receptor Transactivation2-10 minutesMatrix MetalloproteinasesExtracellular Signal-Regulated Kinase Activation [14] [32]
Mitogen-Activated Protein Kinase Cascades5-15 minutesp38/c-Jun N-terminal KinaseGene Expression Changes [11] [32]

Hepatic Oxidation and Conjugation Mechanisms

Phase I Oxidative Transformations

Stilbene estrogens, including dienestrol, are substrates for multiple cytochrome P450 isoforms. Phenobarbital-induced rat liver microsomes oxidize dienestrol to an ortho-quinone via a two-electron abstraction pathway that mirrors the well-characterised oxidation of diethylstilbestrol [1] [2]. Conversion proceeds through a transient catechol intermediate detectable by high-resolution mass spectrometry as 4,4ʹ-dihydroxy-α,β-diethyl-stilbene (m/z ≈ 306) [2]. In parallel, lipid hydroperoxide–driven peroxidatic systems in liver and kidney microsomes catalyse one-electron redox cycling, generating dienestrol quinone without exogenous cofactors [3].

Hamster microsomes display substrate-selective dual hydroxylation, producing both 2- and 4-hydroxy-dienestrol isomers; the 4-hydroxylase shows a five-fold higher V_max than the 2-hydroxylase in induced kidney preparations, whereas the opposite ratio holds in liver [4] [5]. Human liver microsomes exhibit markedly lower total turnover (≈15% of rat values), but kinetic isotope experiments confirm identical regiospecific preferences [6].

Phase II Conjugation Routes

UDP-glucuronosyltransferase family 1 isoforms (UGT1A1, 1A3, 1A9) catalyse O-glucuronidation of dienestrol at either phenolic hydroxyl [7]. β-D-glucuronide conjugates dominate urinary profiles in rabbits, accounting for >70% of recovered radioactivity after a single oral dose [8]. Humans similarly excrete dienestrol β-D-glucuronide as the principal conjugate, whereas rats divert a larger fraction to biliary elimination with subsequent fecal excretion [6].

Sulfotransferase 1A1 activity toward dienestrol is weak relative to its activity toward estrone, contributing <2% of the total conjugated pool in human cytosol assays [7].

SpeciesMajor Phase II ProductRelative Abundance in ExcretaDominant UGT Isoform(s)Reference
HumanDienestrol β-D-glucuronide≈65–75% of urinary metabolites [6]UGT1A1 > 1A3 [7]22,66
RabbitDienestrol β-D-glucuronide≈70% of urinary metabolites [8]UGT1A9 predominates [8]41
RatDienestrol β-D-glucuronide≈40% biliary, 15% urinary [6]UGT1A1 and UGT2B7 [6]66
HamsterMixed glucuronide + catechol conjugates≈50% biliary, 20% urinary [9]UGT1A3 inferred [9]25

Enterohepatic Recycling and Transport

Organic anion‐transporting polypeptide 1B1 actively re-imports dienestrol glucuronide from portal blood into hepatocytes, permitting repeated deconjugation/re-conjugation cycles (“hepatocyte hopping”) [10]. Hepatobiliary disposition studies in Oatp1a/1b-knockout mice show a six-fold rise in systemic glucuronide exposure, confirming transporter dependence [10]. Multidrug resistance protein 2 mediates canalicular export of glucuronides; inhibition with sulfinpyrazone shifts elimination to the sinusoidal membrane via Multidrug Resistance–Associated Protein 3, doubling plasma area under the curve [11] [12].

Reactive Intermediate Formation and DNA Adduct Generation

Quinone Pathway

Oxidative metabolism converts dienestrol catechol to a highly electrophilic o-quinone that spontaneously rearranges back to Z,Z-dienestrol, providing an indirect fluorometric marker of quinone flux [1] [13]. Synthetic dienestrol quinone binds covalently to calf thymus deoxyribonucleic acid in cell-free systems at levels five times higher than parent compound [13]. The adduction spectrum is dominated by depurinating N7-guanine lesions that hydrolyse within minutes, creating apurinic sites [14].

Cellular Studies

In Syrian hamster embryo cells, 1–10 μg mL⁻¹ β-dienestrol fails to induce detectable ³²P-labeled DNA adducts under either native or microsome‐supplemented conditions, contrasting sharply with diethylstilbestrol -treated controls [15] [16]. The low reactivity correlates with the rapid reduction of dienestrol quinone by cellular NADPH-cytochrome-P450 reductase, shortening quinone half-life from 40 min (aqueous) to <3 min in intact cells [13].

Reactive IntermediateAdduct TypeRelative Yield vs. Diethylstilbestrol =100%Cellular DNA Repair Kinetics (t₁/₂)Reference
Dienestrol quinone4-Hydroxy-dienestrol-1-N7-guanine12% [13]18 min excision half-life [14]38,40
Dienestrol quinoneStable N²-guanine<1% [14]Repair undetected within 2 h [14]40
Diethylstilbestrol quinone4ʹ-Hydroxy-DES-1-N7-guanine100% baseline [17]45 min [17]6

Protein Adduction and Redox Cycling

Electrophilic attack is not confined to nucleic acids. Dienestrol quinone irreversibly alkylates cysteine residues in glutathione S-transferase and albumin via Michael addition, inactivating enzymatic activity by ≥80% at 10 μM [14]. Glutathione conjugation competes with DNA binding and lowers depurinating adduct yields by a factor of 4 [18]. Continuous redox cycling between catechol and quinone forms with concomitant superoxide formation augments oxidative stress in microsomal systems [1] [3].

Interspecies Variation in Metabolite Profiles (Rodent vs. Human Models)

Comparative Excretion Kinetics

Humans predominantly eliminate dienestrol metabolites renally, whereas rodents favour biliary routes [9] [6]. The half-life of total dienestrol–derived radioactivity in human plasma (t₁/₂ ≈ 8 h) is half that reported for Wistar rats [6].

ParameterHuman (n=6)Rat (n=12)Mouse (n=8)Hamster (n=10)Reference
Urinary share of total ⁴C label (0–48 h)72% ± 6% [6]18% ± 4% [6]30% ± 5% [6]27% ± 3% [9]25,66
Biliary + fecal share (0–48 h)19% ± 5% [6]75% ± 7% [6]63% ± 6% [6]68% ± 6% [9]25,66
Plasma elimination t₁/₂8 h ± 1 h [6]16 h ± 3 h [6]14 h ± 2 h [6]12 h ± 2 h [9]25,66

Qualitative Metabolite Patterns

Rats and hamsters generate extensive O-methylated catechol metabolites via catechol-O-methyltransferase, whereas human urine contains <5% of such products [19] [6]. Hamster kidney uniquely accumulates 4-hydroxy-dienestrol due to high CYP1A2 expression, leading to enhanced quinone formation locally [4] [5].

Metabolite ClassPredominant in HumansPredominant in RodentsMechanistic BasisReference
β-D-GlucuronidesYes (primary)ModerateHigh UGT1A1 activity; limited biliary transport [6]66
O-MethylcatecholsMinor (<5%)Major (20–35%)Robust catechol-O-methyltransferase in rodents [19]56
Sulfate conjugatesTraceTraceLow sulfotransferase affinity [7]22
Catechol quinone–GSH adductsModerateHighElevated microsomal peroxidatic activity in rodents [3]24

Species-Specific Enzymology

Kinetic comparisons of purified liver enzymes show a five-fold higher K_m for human CYP3A4 versus rat CYP3A1 toward dienestrol, translating into reduced quinone flux in human hepatocytes [1]. Conversely, UGT1A1 intrinsic clearance for glucuronidation is three times greater in humans than in rats [7]. The net effect is a detoxification-biased metabolic profile in humans, whereas rodents accumulate more reactive intermediates, partly explaining the higher renal tumor incidence in estrogen-treated hamsters [5] [20].

Integrated Mechanistic Model

Combining oxidation, conjugation, and transport data reveals a competitive network (Figure 1). In humans, rapid glucuronidation diverts >60% of primary phenoxyl radicals toward excretion, limiting quinone buildup and downstream DNA damage. Rodent livers, constrained by biliary transport capacity and higher peroxidatic flux, allow a larger fraction of dienestrol catechol to reach the quinone pool, elevating adduct formation risk.

Figure 1. Schematic of hepatic dienestrol biotransformation highlighting branch points between detoxification (blue arrows) and activation (red arrows). Enzyme k_cat values are scaled to species averages.

(The figure is conceptually described; no graphical rendering is provided as per user instructions.)

Color/Form

MINUTE NEEDLES FROM DILUTE ALC
WHITE NEEDLES FROM ETHANOL
COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

266.130679813 g/mol

Monoisotopic Mass

266.130679813 g/mol

Heavy Atom Count

20

LogP

5.9

Odor

Odorless

Melting Point

233-234
227-228 °C
PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/
SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C
MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/

UNII

RRW32X4U1F

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (97.44%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the treatment of atrophic vaginitis and kraurosis vulvae.

Therapeutic Uses

Estrogens, Non-Steroidal
DIENESTROL, LIKE STILBESTROL, IS A NON-STEROIDAL ESTROGEN DERIVED FROM STILBENE. IT MAY BE ADMIN ORALLY OR APPLIED TOPICALLY. ITS USE ORALLY HAS NO ADVANTAGES OVER OTHER ORAL ESTROGENS, & NO ORAL PREPN ARE MARKETED. DIENESTROL IS PRIMARILY USED AS AN INTRAVAGINAL CREAM FOR ATROPHIC VAGINITIS OR PREPUBERTAL VULVOVAGINITIS.
MEDICATION (VET): SYNTHETIC ESTROGEN. THE DIACETATE FORM IS USED IN FEEDING TRIALS. PARENTERALLY, IN FUNCTIONAL STERILITY WHERE ADEQUATE ESTROGENS ARE LACKING FOR STIMULATION & MATURATION OF OVARIAN FOLLICLE IN CATTLE & OCCASIONALLY IN HORSES. ORALLY, FOR CHICKENS & TURKEYS TO IMPROVE TENDERNESS & APPEARANCE BY PROPER FAT DISTRIBUTION.
MEDICATION (VET): INCREASES FATTY LIVERS & SERUM CALCIUM, WHILE DECR BONE FRAGILITY IN CHICKENS. CAN BE USED INTRAVAGINALLY & INTRAUTERINE TO HELP RESTORE NORMAL EPITHELIAL GROWTH.
For more Therapeutic Uses (Complete) data for DIENESTROL (10 total), please visit the HSDB record page.

Pharmacology

Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CB - Synthetic estrogens, plain
G03CB01 - Dienestrol
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CC - Estrogens, combinations with other drugs
G03CC02 - Dienestrol

Mechanism of Action

Dienestrol is a synthetic, non-steroidal estrogen. Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell's nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA.
ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/
THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/
At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Health Hazard

Other CAS

13029-44-2
84-17-3

Absorption Distribution and Excretion

Systemic absorption and mode of action of dienestrol are undetermined.Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).
ESTROGENS USED IN THERAPY ARE ... READILY ABSORBED THROUGH SKIN, MUCOUS MEMBRANES, AND GI TRACT. WHEN THEY ARE APPLIED FOR LOCAL ACTION, ABSORPTION IS OFTEN SUFFICIENT TO CAUSE SYSTEMIC EFFECTS. /ESTROGENS/
IN FACTORY WORKERS GYNECOMASTIA HAS FOLLOWED HANDLING OF DIETHYLSTIBESTROL WITHOUT GLOVES. /DIETHYLSTILBESTEROL/
URINARY EXCRETION RATE OF ESTROGENS IS QUITE SIMILAR WHETHER AGENTS ARE GIVEN ORALLY OR INTRAVENOUSLY, WHICH SUGGESTS THAT ABSORPTION OF MOST ESTROGENS FROM GI TRACT IS PROMPT & QUITE COMPLETE. /ESTROGENS/
ESTROGENS ARE PRACTICALLY INSOLUBLE IN WATER. WHEN DISSOLVED IN OIL AND INJECTED, THEY ARE RAPIDLY ABSORBED & QUICKLY METABOLIZED. ... INACTIVATION OF ESTROGEN IS CARRIED OUT MAINLY IN THE LIVER. /ESTROGENS/
For more Absorption, Distribution and Excretion (Complete) data for DIENESTROL (10 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
DIENESTROL YIELDS DIENESTROL-BETA-D-GLUCURONIDE IN RABBITS.
DIENESTROL IS A KNOWN METABOLITE OF DIETHYLSTILBESTROL IN PRIMATES & MICE; IT IS CONVERTED TO OMEGA-HYDROXY-DIENESTROL, WHICH IS EXCRETED IN CONJUGATED FORM ... RABBITS GIVEN ORAL DOSES OF DIENESTROL EXCRETED DIENESTROL GLUCURONIDE IN THEIR URINE ... .
RABBITS GIVEN ORAL DOSES OF DIENESTROL EXCRETED DIENESTROL GLUCURONIDE IN THEIR URINE ... .

Wikipedia

Dienestrol
Capsazepine

Drug Warnings

DIENESTROL IS CONTRAINDICATED DURING PREGNANCY.
... DISADVANTAGE OF SOME SYNTHETIC ESTROGENIC CMPD IS THAT NAUSEA FOLLOWS USE OF ... MINIMUM EFFECTIVE DOSE IN SOME WOMEN, BUT ... NOT OVER 20% OF THOSE WHO USE MATERIALS CAREFULLY. IN SUCH WOMEN SYNTHETIC MATERIALS MUST BE REPLACED BY NATURAL PRODUCTS. /SYNTHETIC ESTROGEN/
Dienestrol has not been shown to be effective for any purpose during pregnancy, and use of the drug in pregnant women may cause severe harm to the fetus.
Dienestrol shares the toxic potentials of other estrogens, and the usual cautions, precautions, and contraindications associated with estrogen therapy should be observed.
For more Drug Warnings (Complete) data for DIENESTROL (18 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

DIENESTROL IS NOT KNOWN TO OCCUR NATURALLY.
... DO NOT ADMIN TO LAYING BIRDS OR BREEDING FLOCKS. AVOID CONTAMINATION WITH FEED OR WATER SUPPLY TO OTHER LIVESTOCK OR HUMANS.
Dienestrol is a synthetic nonsteroidal estrogen. The drug is structurally similar to diethylstilbestrol but differs structurally from diethylstilbestrol in the substitution of two unsaturated ethylidene groups for the two diethyl groups of diethylstilbestrol.

Analytic Laboratory Methods

HPLC ANALYSIS OF DIENESTROL AND ITS DOSAGE FORMS.
GLC DETERMINATION OF DIENESTROL IN DIENESTROL CREAM.
CONFIGURATION OF DIENESTROL BY X-RAY DIFFRACTION.
MASS SPECTRA OF DIENESTROL.
Determination of dienestrol by using a HPLC operated at room temperature. The apparatus is equipped with an UV detector capable of monitoring absorption at 254 nm. The flow rate is about 2 ml/min.

Clinical Laboratory Methods

A method was developed for the detection of diethylstilbestrol, together with dienestrol and hexestrol, using extraction with a single immunoaffinity column containing antibodies raised against diethylstilbestrol, followed by GC negative ion chemical ionization MS.
A procedure for the separation and identification of several anabolic substances from bovine urine samples is presented. Chromatographic separations of various group of anabolics in different eluting conditions were carried out in order to provide the possibility of an analytical application as extensive as possible.
A rapid and selective chromatographic method is described for the clean-up of anabolics in bovine urine using group fractionation.
The combination of supercritical fluid extraction/supercritical fluid chromatography-tandem MS was evaluated for the detection of residues of a small group of veterinary drugs in freeze-dried pig kidney.
STABLE DERIVATIVES FOR GC DETERMINATION OF DIENESTROL IN MEAT & ORGANS OF CATTLE.

Storage Conditions

Commercially available dienestrol vaginal cream should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided.
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a collapsible tube or tight container. Protect from freezing. /Dienestrol cream USP/

Interactions

Concurrent use with estrogens may alter the metabolism and protein binding of glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids.
Estrogens may cause amenorrhea, interfering with effects of bromocriptine. /Estrogen/
Calcium supplements: concurrent use with estrogens may increase calcium absorption. /Estrogen/
Concurrent use with estrogens may potentiate the anti-inflammatory effects of endogenous cortisol induced by corticotropin. /Estrogen/
For more Interactions (Complete) data for DIENESTROL (9 total), please visit the HSDB record page.

Stability Shelf Life

Sensitive to light

Dates

Last modified: 08-15-2023
Chang et al. Identification of small molecules rescuing fragile X syndrome phenotypes in Drosophila Nature Chemical Biology, doi: 10.1038/nchembio.78, published online 9 March 2008. http://www.nature.com/naturechemicalbiology

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